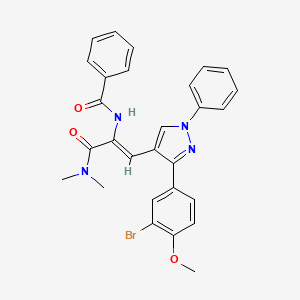
C28H25BrN4O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H25BrN4O3 is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H25BrN4O3 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a brominated aromatic compound, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps usually involve the incorporation of oxygen-containing functional groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
C28H25BrN4O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
C28H25BrN4O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C28H25BrN4O3 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C28H25BrN4O3 include other brominated aromatic compounds and nitrogen-containing heterocycles. Examples include:
- C27H24BrN3O3
- C29H26BrN4O2
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C28H25BrN4O3 |
|---|---|
Molecular Weight |
545.4 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H25BrN4O3/c1-32(2)28(35)24(30-27(34)19-10-6-4-7-11-19)17-21-18-33(22-12-8-5-9-13-22)31-26(21)20-14-15-25(36-3)23(29)16-20/h4-18H,1-3H3,(H,30,34)/b24-17- |
InChI Key |
GKELNBVHXDQWQI-ULJHMMPZSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CN(N=C1C2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CN(N=C1C2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















